![molecular formula C10H12FN3O B2540202 N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide CAS No. 2197995-72-3](/img/structure/B2540202.png)
N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C10H12FN3O and a molecular weight of 209.224. Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis .
Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle . It is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The specific molecular structure analysis of “N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide” is not provided in the retrieved sources.Scientific Research Applications
Antiviral Activities
Research has shown that fluorocyclopentenyl-cytosine derivatives exhibit potent antiviral effects against a broad spectrum of viruses. For instance, certain carbocyclic 2'-fluoroarabinosyl pyrimidine nucleosides have demonstrated in vitro activity against HSV-1, although with varying degrees of effectiveness against HSV-2 and human influenza A virus. These findings suggest potential applications of these compounds in developing antiviral therapies (Borthwick et al., 1990).
Anticancer Properties
Fluorocyclopentenyl-cytosine derivatives have also shown significant anticancer activities. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including breast, liver, and prostate cancer cells. The anticancer efficacy of these compounds, especially against A549 human lung cancer cells in a nude mouse xenograft model, highlights their potential as anticancer agents (Choi et al., 2012).
Mechanism of Action
Target of Action
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
The mode of action of pyrimidine derivatives can vary widely depending on their specific structure and the targets they interact with. Some pyrimidines have anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
properties
IUPAC Name |
N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-7-2-1-3-8(7)14-10(15)9-4-5-12-6-13-9/h4-8H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHWTSPYRUGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC(=O)C2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.